molecular formula C7H10N2OS B11944661 N-(3,4-Dimethyl-4-thiazolin-2-ylidene)acetamide CAS No. 7336-55-2

N-(3,4-Dimethyl-4-thiazolin-2-ylidene)acetamide

Cat. No.: B11944661
CAS No.: 7336-55-2
M. Wt: 170.23 g/mol
InChI Key: RUKRTDIRMBFTLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethyl-4-thiazolin-2-ylidene)acetamide typically involves the reaction of 3,4-dimethylthiazole with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, at a temperature of around 80-100°C. The product is then purified using recrystallization techniques .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethyl-4-thiazolin-2-ylidene)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-Dimethyl-4-thiazolin-2-ylidene)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethyl-4-thiazolin-2-ylidene)acetamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit enzymes involved in DNA replication, thereby exerting its anticancer effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dimethyl-4-thiazolin-2-ylidene)acetamide stands out due to its unique combination of a thiazole ring with dimethyl and acetamide groups. This structure imparts specific chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to other similar compounds .

Properties

CAS No.

7336-55-2

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

N-(3,4-dimethyl-1,3-thiazol-2-ylidene)acetamide

InChI

InChI=1S/C7H10N2OS/c1-5-4-11-7(9(5)3)8-6(2)10/h4H,1-3H3

InChI Key

RUKRTDIRMBFTLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=NC(=O)C)N1C

Origin of Product

United States

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